molecular formula C8H8BrI B1444344 2-(Bromomethyl)-4-iodo-1-methylbenzene CAS No. 1261647-64-6

2-(Bromomethyl)-4-iodo-1-methylbenzene

Cat. No. B1444344
M. Wt: 310.96 g/mol
InChI Key: UVFIMIJFZPQJEO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-iodo-1-methylbenzene, also known as 2-Bromo-4-iodomethylbenzene, is an aromatic compound with a molecular formula of C7H7BrI. It is a colorless liquid with a melting point of -62 °C and a boiling point of 208 °C. This compound is used in a variety of scientific research applications, including organic synthesis, as a reagent for the synthesis of other compounds, and as a catalyst for chemical reactions.

Scientific Research Applications

Thermochemical Properties

2-(Bromomethyl)-4-iodo-1-methylbenzene, as part of the family of halogen-substituted methylbenzenes, has been studied for its thermochemical properties. Research by Verevkin et al. (2015) on bromo- and iodo-substituted methylbenzenes includes experimental vapor pressures, vaporization, fusion, and sublimation enthalpies. These measurements are critical in understanding the physical properties of such compounds, which can be applied in various chemical processes (Verevkin et al., 2015).

Bromination and Conversion Processes

The compound's behavior in bromination reactions has been explored. Aitken et al. (2016) studied the NBS bromination of dimethylbenzenes, leading to various bromination products including bromomethyl derivatives. Understanding these reactions can inform the synthesis of more complex molecules (Aitken et al., 2016).

Catalytic Oxidation Studies

The compound has relevance in catalytic oxidation processes. Okada and Kamiya (1981) investigated the liquid-phase oxidation of methylbenzenes using a cobalt-copper-bromide system. This research provides insights into the potential of such compounds in catalytic systems, particularly in producing benzyl acetates and benzaldehydes (Okada & Kamiya, 1981).

Bromomethylation Reactions

Research into the bromomethylation of aromatic hydrocarbons, including the production of bromomethyl derivatives, has been conducted by Nazarov and Semenovsky (1958). This study provides valuable information on the yields and isomer composition in such reactions, which is fundamental for the synthesis of various organic compounds (Nazarov & Semenovsky, 1958).

properties

IUPAC Name

2-(bromomethyl)-4-iodo-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFIMIJFZPQJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-4-iodo-1-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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